molecular formula C14H19BBrFO3 B14036200 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14036200
M. Wt: 345.01 g/mol
InChI Key: HLAYLJFQSXRPRB-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine, ethoxy, and fluorine substituent on a phenyl ring, as well as a dioxaborolane moiety. Its distinct chemical properties make it valuable for various applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination: The starting material, 3-ethoxy-2-fluorophenol, undergoes bromination to introduce the bromine atom at the 6-position of the phenyl ring.

    Formation of Dioxaborolane: The brominated intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane moiety.

The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium acetate, along with ligands such as triphenylphosphine. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium phosphate (K3PO4) in solvents like THF or toluene, are typically employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura cross-coupling reaction, the major product would be a biaryl compound formed by the coupling of the dioxaborolane moiety with an aryl halide.

Scientific Research Applications

2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as a precursor for the synthesis of biologically active molecules.

    Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.

    Catalysis: The compound is investigated for its role in catalytic processes, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its ability to form stable complexes with transition metals, facilitating catalytic processes. The bromine and fluorine substituents on the phenyl ring also contribute to the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the fluorine substituent.

    2-(6-Bromo-3-methoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(6-Bromo-3-ethoxy-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a chlorine substituent instead of fluorine.

Uniqueness

The uniqueness of 2-(6-Bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific combination of substituents, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the dioxaborolane moiety, makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry. The ethoxy group also contributes to its solubility and reactivity, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C14H19BBrFO3

Molecular Weight

345.01 g/mol

IUPAC Name

2-(6-bromo-3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BBrFO3/c1-6-18-10-8-7-9(16)11(12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3

InChI Key

HLAYLJFQSXRPRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC)Br

Origin of Product

United States

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